

# 7-Iodoindoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	7-lodoindoline	
Cat. No.:	B15364983	Get Quote

### **Technical Guide: 7-Iodoindole**

A Comprehensive Overview for Researchers and Drug Development Professionals

Note on Nomenclature: This guide focuses on 7-iodoindole. The term "**7-iodoindoline**" is chemically distinct, representing a saturated indole ring. However, as "7-iodoindole" is the compound predominantly referenced in scientific literature and chemical databases for the CAS number and applications discussed herein, this document will proceed with the assumption that the user is interested in the aromatic indole compound.

## **Core Compound Identification**

This section provides the fundamental chemical identifiers for 7-iodoindole.

Identifier	Value
CAS Number	89976-15-8[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> IN
Molecular Weight	243.04 g/mol

# **Physicochemical Properties**



A summary of the key physical and chemical properties of 7-iodoindole is presented below, offering a snapshot for experimental planning.

Property	Value
Appearance	Solid
Melting Point	52-56 °C
Boiling Point	341.7±15.0 °C (Predicted)
Density	1.960±0.06 g/cm³ (Predicted)
Flash Point	> 110 °C (> 230 °F) - closed cup

## **Synthesis of 7-Iodoindole**

While various methods exist for the synthesis of substituted indoles, a common approach for the preparation of 7-iodoindole involves the iodination of indole. Below is a representative experimental protocol.

Experimental Protocol: Iodination of Indole

Objective: To synthesize 7-iodoindole via electrophilic iodination of indole.

Materials:

- Indole
- N-lodosuccinimide (NIS)
- Dichloromethane (DCM)
- Sodium thiosulfate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography



- Hexane
- Ethyl acetate

#### Procedure:

- In a round-bottom flask, dissolve indole in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
- Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a hexane/ethyl
  acetate gradient as the eluent, to yield pure 7-iodoindole.

# **Applications in Drug Discovery and Organic Synthesis**

7-lodoindole serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodine atom at the 7-position provides a reactive handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of biaryl and styrenyl structures, which are common motifs in biologically active compounds, including kinase inhibitors.

## Suzuki Coupling of 7-Iodoindole

## Foundational & Exploratory





The Suzuki coupling reaction is a powerful method for creating a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki Coupling of 7-Iodoindole with Phenylboronic Acid

Objective: To synthesize 7-phenylindole via a palladium-catalyzed Suzuki coupling reaction.

#### Materials:

- 7-Iodoindole
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water
- · Ethyl acetate
- Brine
- · Anhydrous sodium sulfate

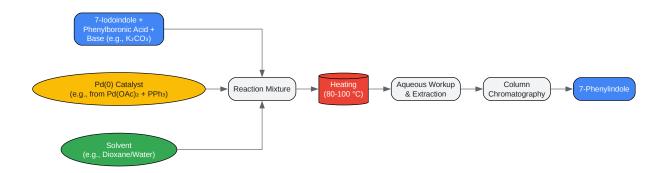
#### Procedure:

- To a reaction vessel, add 7-iodoindole, phenylboronic acid, potassium carbonate, and the palladium catalyst with its ligand (e.g., a pre-mixed solution of Pd(OAc)<sub>2</sub> and PPh<sub>3</sub>).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add degassed solvents, 1,4-dioxane and water, to the reaction mixture.



- Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 7-phenylindole.

Workflow for Suzuki Coupling of 7-Iodoindole



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Caption: Workflow of a Suzuki coupling reaction with 7-lodoindole.

## **Heck Coupling of 7-Iodoindole**

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, which is another valuable transformation in the synthesis of complex organic molecules.







Experimental Protocol: Heck Coupling of 7-Iodoindole with Styrene

Objective: To synthesize 7-styrylindole via a palladium-catalyzed Heck coupling reaction.

#### Materials:

- 7-Iodoindole
- Styrene
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Tri(o-tolyl)phosphine
- Triethylamine (Et₃N)
- Acetonitrile
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

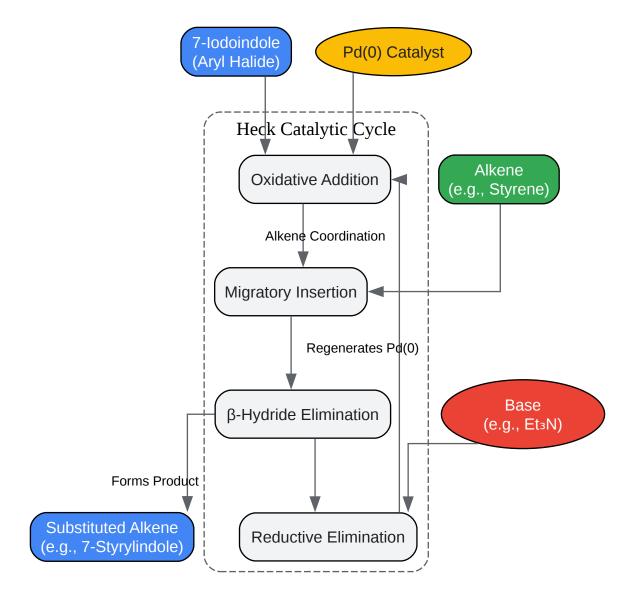
#### Procedure:

- In a reaction vessel, combine 7-iodoindole, styrene, the palladium catalyst, the phosphine ligand, and triethylamine in a suitable solvent such as acetonitrile.
- De-gas the mixture and place it under an inert atmosphere.
- Heat the reaction mixture to reflux (around 80 °C) and monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and filter off any solids.
- Concentrate the filtrate and take up the residue in ethyl acetate.
- Wash the organic solution with water and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- Purify the resulting crude material by column chromatography to obtain 7-styrylindole.

#### Signaling Pathway Synthesis Logic



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Caption: Logical flow of the Heck reaction mechanism.

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### References

- 1. 7-lodoindole | 89976-15-8 [chemicalbook.com]
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